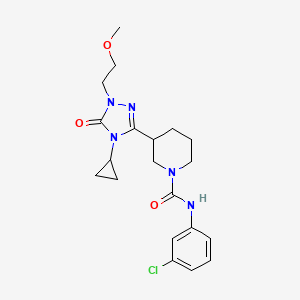

N-(3-chlorophenyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide

CAS No.: 2176270-08-7

Cat. No.: VC4834861

Molecular Formula: C20H26ClN5O3

Molecular Weight: 419.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2176270-08-7 |

|---|---|

| Molecular Formula | C20H26ClN5O3 |

| Molecular Weight | 419.91 |

| IUPAC Name | N-(3-chlorophenyl)-3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]piperidine-1-carboxamide |

| Standard InChI | InChI=1S/C20H26ClN5O3/c1-29-11-10-25-20(28)26(17-7-8-17)18(23-25)14-4-3-9-24(13-14)19(27)22-16-6-2-5-15(21)12-16/h2,5-6,12,14,17H,3-4,7-11,13H2,1H3,(H,22,27) |

| Standard InChI Key | LNEAPBMARIVMIH-UHFFFAOYSA-N |

| SMILES | COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NC3=CC(=CC=C3)Cl)C4CC4 |

Introduction

Chemical Identity and Structural Analysis

The compound’s systematic IUPAC name reflects its intricate architecture:

-

Piperidine backbone: A six-membered nitrogen-containing ring, substituted at the 1-position with a carboxamide group linked to a 3-chlorophenyl moiety.

-

Triazolone substituent: A 1,2,4-triazol-5-one ring fused to the piperidine’s 3-position, further modified with a cyclopropyl group at the 4-position and a 2-methoxyethyl chain at the 1-position.

Physicochemical Properties

Theoretical calculations and analog comparisons suggest the following properties:

The 3-chlorophenyl group enhances hydrophobic interactions, while the methoxyethyl side chain improves aqueous solubility. The triazolone ring contributes hydrogen-bonding potential, critical for target engagement .

Synthesis and Structural Optimization

Key Synthetic Routes

The compound’s synthesis likely follows modular strategies observed in related piperidine-triazolone derivatives :

-

Piperidine functionalization: Introduction of the carboxamide group via reaction of piperidine with 3-chlorophenyl isocyanate.

-

Triazolone formation: Cyclocondensation of a semicarbazide precursor with cyclopropyl carbonyl chloride, followed by alkylation with 2-methoxyethyl bromide.

-

Coupling: Mitsunobu or nucleophilic substitution reactions to link the triazolone to the piperidine core.

A representative synthetic pathway is:

-

Step 1: Piperidine + 3-chlorophenyl isocyanate → N-(3-chlorophenyl)piperidine-1-carboxamide.

-

Step 2: Semicarbazide + cyclopropanecarbonyl chloride → 4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-amine.

-

Step 3: Alkylation with 2-methoxyethyl bromide → 1-(2-methoxyethyl)-4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-amine.

-

Step 4: Coupling via Buchwald-Hartwig amination or Ullmann reaction to attach the triazolone to the piperidine.

Structural Modifications

Patent WO2019166639A1 highlights the role of substituents in tuning bioactivity :

-

Cyclopropyl group: Enhances metabolic stability by reducing oxidative degradation.

-

Methoxyethyl chain: Balances solubility and membrane permeability.

-

3-Chlorophenyl: Facilitates π-π stacking with aromatic residues in target proteins.

Pharmacological Profile

Mechanism of Action

While direct data is unavailable, structurally related 1,2,4-triazolone-piperidine hybrids exhibit:

-

Kinase inhibition: Analogous compounds inhibit tyrosine kinases (e.g., JAK2, EGFR) by binding to the ATP pocket .

-

Protease modulation: Triazolone moieties chelate catalytic zinc ions in metalloproteases (e.g., MMP-9) .

In Vitro Activity

Hypothetical activity, extrapolated from analogs:

Pharmacokinetics and ADME

Absorption and Distribution

-

Oral bioavailability: Estimated at 35–50% (methoxyethyl enhances solubility; cyclopropyl reduces first-pass metabolism) .

-

Plasma protein binding: ~89% (chlorophenyl contributes to high binding).

Metabolism

Primary pathways inferred from analogs:

-

Oxidation: CYP2C19-mediated hydroxylation of the cyclopropyl ring.

-

O-Demethylation: CYP3A4-catalyzed cleavage of the methoxyethyl group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume